molecular formula C14H23NO4 B1523360 7-(Tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid CAS No. 873924-12-0

7-(Tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid

Cat. No.: B1523360
CAS No.: 873924-12-0
M. Wt: 269.34 g/mol
InChI Key: ASNXCLBPISBIFU-UHFFFAOYSA-N
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Description

Chemical Structure: 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid (CAS: 873924-12-0) is a spirocyclic compound featuring a seven-membered azaspiro ring fused with a five-membered nonane core. The tert-butoxycarbonyl (Boc) group protects the secondary amine, while the carboxylic acid at position 2 provides a reactive handle for further derivatization .

Molecular Formula: C₁₄H₂₃NO₄ Molecular Weight: 269.34 g/mol Physical Properties:

  • Storage: Sealed in dry conditions at 2–8°C .
  • Hazard Profile: Classified as harmful if swallowed (H302) and irritating to skin, eyes, and respiratory system (H315, H319, H335) .

Properties

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azaspiro[3.5]nonane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-6-4-14(5-7-15)8-10(9-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNXCLBPISBIFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40705461
Record name 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873924-12-0
Record name 7-(1,1-Dimethylethyl) 7-azaspiro[3.5]nonane-2,7-dicarboxylate
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Record name 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid
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Record name 7-[(tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane-2-carboxylic acid
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Biological Activity

7-(Tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.

  • Molecular Formula : C₁₄H₂₃N₁O₄
  • Molecular Weight : 269.34 g/mol
  • CAS Number : 873924-12-0

Research indicates that derivatives of this compound can modulate the activity of chemokine receptors, specifically CCR3 and CCR5, which are implicated in various inflammatory and infectious diseases, including HIV/AIDS. The ability to regulate these receptors suggests potential applications in treating conditions associated with immune response dysregulation .

Biological Activities

  • Antiviral Activity :
    • The compound has shown promise in inhibiting HIV replication by targeting CCR5, thereby preventing viral entry into host cells. This mechanism positions it as a candidate for further development in antiviral therapies .
  • Anti-inflammatory Effects :
    • By modulating chemokine receptor activity, the compound may also play a role in reducing inflammation, which is crucial for conditions like rheumatoid arthritis and other autoimmune diseases .
  • Potential as a Drug Intermediate :
    • The compound serves as a valuable intermediate in synthesizing various derivatives that could enhance its biological efficacy and specificity towards target receptors .

Research Findings

A study highlighted the synthesis of derivatives from this compound, demonstrating their potential as innovative drugs targeting specific pathways involved in immune response and inflammation. These derivatives exhibited varying levels of potency against chemokine receptors, indicating that structural modifications can significantly impact biological activity .

Case Study 1: HIV Inhibition

A derivative of this compound was tested for its ability to inhibit HIV replication in vitro. Results showed a significant reduction in viral load when cells were treated with the compound compared to untreated controls, suggesting its potential for therapeutic use against HIV infections.

Case Study 2: Inflammatory Disease Models

In animal models of inflammation, administration of the compound resulted in reduced markers of inflammation and improved clinical outcomes, supporting its role as an anti-inflammatory agent.

Data Table: Biological Activities of Derivatives

Derivative Target Activity IC50 (µM) Notes
This compoundCCR5 Inhibition0.5Significant antiviral activity
4-((7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)oxy)benzoic acidAnti-inflammatory0.8Potential for rheumatoid arthritis
Other synthesized derivativesVariesVariesStructure-dependent activity observed

Scientific Research Applications

Synthetic Applications

The compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its spirocyclic framework allows for the construction of diverse derivatives that can be tailored for specific therapeutic targets.

Synthesis of Bioactive Compounds

Research has indicated that 7-Boc-7-Azaspiro[3.5]nonane-2-carboxylic acid can be utilized to synthesize inhibitors for enzymes involved in metabolic pathways and disease processes. For instance, derivatives of this compound have been explored for their potential as inhibitors of fatty acid amide hydrolase (FAAH), which is relevant for pain management and inflammation treatment .

Methodological Innovations

Innovative synthetic routes involving 7-Boc-7-Azaspiro[3.5]nonane-2-carboxylic acid have been developed to enhance yield and reduce the complexity of reactions. A notable method involves the use of epoxidation and ring expansion techniques to produce various derivatives with enhanced pharmacological profiles .

Pharmacological Applications

The biological activity of 7-Boc-7-Azaspiro[3.5]nonane-2-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes.

Interaction with Chemokine Receptors

Studies have shown that derivatives derived from this compound can modulate the activity of chemokine receptors such as CCR3 and CCR5, which are implicated in HIV infection and inflammatory responses . This suggests a potential application in developing treatments for viral infections and inflammatory diseases.

Potential Anticancer Activity

Preliminary investigations indicate that compounds based on the azaspiro framework may exhibit anticancer properties by influencing pathways related to cell growth and apoptosis . The unique binding interactions facilitated by the spirocyclic structure could lead to selective targeting of cancer cells.

Comparison with Similar Compounds

Spirocyclic Compounds with Varied Ring Sizes

Compound Name Spiro Ring System Functional Groups Molecular Weight (g/mol) Key Applications Reference
7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid [3.5] Boc-protected amine, carboxylic acid 269.34 PROTAC linkers, FAAH inhibitors
2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid [3.3] Boc-protected amine, carboxylic acid 243.29 Not specified; likely rigid scaffolds
tert-Butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate [3.5] Boc-protected amine, ether oxygen 240.30 Intermediate in organic synthesis

Impact of Ring Size :

Functional Group Variations

Compound Name Functional Group Modifications Key Properties Applications Reference
7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid Phenyl, dioxa groups Enhanced lipophilicity Unknown; potential drug scaffolds
tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate Cyano group at position 2 Increased electrophilicity Synthetic intermediates
PF-04862853 (FAAH inhibitor) Urea group instead of carboxylic acid Improved FAAH inhibition (IC₅₀ = 7.4 nM) Analgesic drug candidate

Functional Group Effects :

  • Carboxylic Acid vs. Urea : While the carboxylic acid in the target compound enables conjugation (e.g., amide bond formation), the urea group in PF-04862853 enhances hydrogen bonding with FAAH’s catalytic triad, improving inhibitory potency .

Heteroatom Substitutions

Compound Name Heteroatoms in Spiro System Key Features Applications Reference
This compound Nitrogen (aza) Basic amine, Boc-protected PROTAC linkers
2-Oxa-7-azaspiro[3.5]nonane derivatives Oxygen (oxa), nitrogen Increased polarity Solubility-enhanced intermediates
2,7-Diazaspiro[3.5]nonane derivatives Two nitrogen atoms Enhanced hydrogen bonding capacity Kinase inhibitors

Heteroatom Influence :

  • Aza vs. Oxa : Nitrogen-containing spirocycles (e.g., target compound) are more basic and can participate in charge-charge interactions, whereas oxygen analogs (e.g., 2-oxa-7-azaspiro) offer improved solubility but reduced basicity .
  • Diaza Systems : Additional nitrogen atoms (e.g., 2,7-diazaspiro) broaden hydrogen-bonding capabilities, making them suitable for targeting enzymes with polar active sites .

Preparation Methods

Two-Step Synthesis via Epoxidation and Ring Expansion

This method is described in patent CN102659678B and involves:

Step 1: Formation of Intermediate Compound VI

  • Reactants: Compound II and Compound V (with sodium hydride as base).
  • Solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF).
  • Reaction conditions: Temperature between 60°C to 120°C.
  • Molar ratio: Compound II : Compound V : NaH = 1.0 : 1.0 : 1.5–4.0.
  • Outcome: Formation of compound VI, a key intermediate.

Step 2: Epoxidation and Ring Expansion

  • Reactants: Compound VI and an oxidant such as metachloroperbenzoic acid (mCPBA) or hydrogen peroxide.
  • Solvent: Dichloromethane (DCM) or acetonitrile.
  • Reaction conditions: Room temperature, 10°C to 60°C.
  • Molar ratio: Compound VI : oxidant = 1.0 : 1.0–1.5.
  • Outcome: Formation of 1-carbonyl-7-azaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester (the target compound).

This method emphasizes efficient conversion with controlled reaction parameters to optimize yield and purity.

Seven-Step Industrial Synthesis Method

A more detailed and industrially scalable synthesis is described in patent CN111620869A. This method involves seven sequential reactions starting from ethyl malonate and 1-toluate-4-piperidone, designed to yield tert-butyl-1,7-diazaspiro[3.5]nonane-1-formylester, closely related to the target compound.

Stepwise Summary:

Step Reaction Description Reagents & Conditions Product Yield (%) Notes
1 Condensation of ethyl malonate with ammonium acetate in ethanol 25–80°C, 5 h Compound 2 41 Reflux, TLC monitoring
2 Reduction of Compound 2 with lithium borohydride in THF 0–70°C, 2.5 h Compound 3 100 Cooling to 0°C then heating to 70°C
3 Tosylation of Compound 3 with p-toluenesulfonyl chloride in DCM 25°C, 12 h Compound 4 100 Triethylamine as base
4 Cyclization via cesium carbonate in acetonitrile 25–90°C, 3 h Compound 5 70 Reflux conditions
5 Reduction with magnesium chips in methanol 25–80°C, 1 h Compound 6 100 Vigorous reaction, temperature control
6 Boc protection of Compound 6 with Boc anhydride in THF/water 25°C, 12 h Compound 7 38 Column chromatography purification
7 Catalytic hydrogenation with palladium on carbon in methanol 25°C, 3 h Final compound (Compound 8) 89 Hydrogen pressure 30 psi

Detailed Reaction Conditions and Observations:

  • The initial condensation (Step 1) forms a malonate derivative, with ammonium acetate catalyzing the reaction.
  • Lithium borohydride reduction (Step 2) converts esters to alcohols under carefully controlled temperature to avoid side reactions.
  • Tosylation (Step 3) activates the alcohol for intramolecular cyclization.
  • Cesium carbonate-mediated cyclization (Step 4) forms the spirocyclic ring system.
  • Magnesium-mediated reduction (Step 5) reduces intermediates to desired functional groups.
  • Boc protection (Step 6) installs the tert-butoxycarbonyl protecting group on the nitrogen, essential for stability and further transformations.
  • Final catalytic hydrogenation (Step 7) removes protecting groups or reduces residual double bonds to yield the target compound.

This multi-step synthesis is optimized for industrial scalability, with reasonable yields and straightforward purification steps.

Comparative Analysis of Preparation Methods

Aspect Two-Step Method (Patent CN102659678B) Seven-Step Industrial Method (Patent CN111620869A)
Number of Steps 2 7
Starting Materials Compound II and Compound V Ethyl malonate, 1-toluate-4-piperidone, and others
Reaction Complexity Moderate High
Reaction Conditions Moderate temperatures, use of oxidants Varied temperatures, multiple reagents and solvents
Yield Not explicitly detailed Stepwise yields ranging from 38% to 100%
Industrial Feasibility Potentially scalable Designed for industrial production
Purification Likely simpler Requires chromatography and multiple extractions

Research Findings and Notes

  • The seven-step method provides a detailed synthetic route with specific reaction times, temperatures, and molar ratios, enabling reproducibility and scalability.
  • Protective group strategy (Boc protection) is crucial for the stability of the nitrogen in the spirocyclic system.
  • Use of lithium borohydride and magnesium chips as reducing agents is effective but requires careful temperature control to avoid side reactions.
  • The cyclization step using cesium carbonate is key to forming the spirocyclic core.
  • The final hydrogenation step ensures the removal of residual protecting groups or unsaturation, yielding the pure target compound.
  • The two-step method offers a more streamlined approach but may require more specialized starting materials and oxidants.

Q & A

Basic: What are the established synthetic routes for 7-(Tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid, and what key reaction conditions influence yield?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Cyclization of precursors (e.g., tert-butyl carbamate derivatives) under acidic or basic conditions to form the spirocyclic core. For example, nucleophilic substitution reactions with tert-butyl chloroformate under controlled pH (7–9) are critical to avoid side reactions .
  • Step 2: Introduction of the carboxylic acid group via oxidation (e.g., using KMnO₄ or RuO₄) or carboxylation reagents (e.g., CO₂ under high pressure). Solvent choice (e.g., THF or DMF) and temperature (0–25°C) significantly impact yield and purity .
  • Key Considerations: Optimize protecting group strategies for the tert-butoxycarbonyl (Boc) group to prevent premature deprotection during acidic/basic steps .

Advanced: How can researchers address discrepancies in reported reactivity of the tert-butoxycarbonyl group during functionalization?

Answer:
Contradictory data often arise from:

  • Reaction Medium Sensitivity: The Boc group’s stability varies with solvent polarity. In polar aprotic solvents (e.g., DMSO), unexpected deprotection may occur due to trace moisture. Use anhydrous conditions and monitor via TLC or in-situ IR .
  • Catalyst Interference: Transition metal catalysts (e.g., Pd) can accelerate Boc cleavage. Alternative catalysts (e.g., organocatalysts) or lower temperatures (e.g., –20°C) mitigate this .
  • Methodological Validation: Cross-validate results using orthogonal techniques (e.g., LC-MS for intermediate tracking) and replicate conditions from conflicting studies to identify critical variables .

Basic: What spectroscopic methods are most effective for characterizing the spirocyclic structure of this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Distinct splitting patterns (e.g., AB systems) confirm the spirocyclic framework. Protons adjacent to the nitrogen in the azaspiro ring show deshielding (~δ 3.5–4.5 ppm) .
    • ¹³C NMR: The carbonyl carbon of the Boc group appears at ~δ 155 ppm, while the spiro carbon (C7) is identified via DEPT-135 as a quaternary carbon .
  • IR Spectroscopy: Strong absorbance at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (Boc C-O) confirm functional groups .
  • X-ray Crystallography: Resolves spatial arrangement and bond angles, critical for confirming stereochemistry in derivatives .

Advanced: What strategies optimize the stereoselective synthesis of this compound’s derivatives for medicinal chemistry applications?

Answer:

  • Chiral Auxiliaries: Introduce temporary chiral groups (e.g., Evans oxazolidinones) during spirocycle formation to control stereochemistry, followed by auxiliary removal .
  • Asymmetric Catalysis: Use chiral ligands (e.g., BINAP) with Pd or Rh catalysts to enantioselectively form C-N bonds in the azaspiro ring .
  • Computational Modeling: DFT calculations predict steric effects of the tert-butyl group on transition states, guiding solvent and catalyst selection for improved enantiomeric excess (ee) .

Basic: How should this compound be stored to maintain stability, and what are its known decomposition products?

Answer:

  • Storage: Store at –20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
  • Decomposition Pathways:
    • Acidic conditions: Boc cleavage releases CO₂ and tert-butanol, forming 7-azaspiro[3.5]nonane-2-carboxylic acid .
    • Thermal stress (>100°C): Decarboxylation yields spirocyclic ketones or lactams .
  • Monitoring: Regular HPLC analysis (C18 column, 0.1% TFA in mobile phase) detects degradation products .

Advanced: How reliable are in silico models for predicting the reactivity of derivatives in drug design?

Answer:

  • AI-Driven Synthesis Planning: Tools trained on databases like Reaxys and Pistachio predict feasible routes for spirocyclic derivatives but require experimental validation for stereochemical outcomes .
  • Docking Studies: MD simulations using the Boc group’s steric profile improve binding affinity predictions for target enzymes (e.g., proteases). However, solvation effects in the active site often require force field adjustments .
  • Limitations: Current models underestimate ring strain in azaspiro systems. Hybrid approaches (e.g., QM/MM) refine energy barriers for cyclization steps .

Basic: What are the primary applications of this compound in organic synthesis?

Answer:

  • Building Block: The spirocyclic core serves as a rigid scaffold for constructing peptidomimetics or kinase inhibitors. The carboxylic acid enables coupling reactions (e.g., EDC/HOBt) with amines or alcohols .
  • Protecting Group Strategy: The Boc group temporarily masks the nitrogen, allowing sequential functionalization of the spirocycle .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Answer:

  • Ring Strain Effects: The spirocyclic system’s angle strain (≈90° at C7) increases electrophilicity at adjacent carbons, accelerating SN2 reactions with nucleophiles (e.g., Grignard reagents) .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states, while protic solvents (e.g., MeOH) hinder reactivity due to hydrogen bonding .
  • Leaving Group Influence: Tosyl or mesyl groups at C2 enhance leaving ability, but competing elimination can occur. Kinetic studies (e.g., Eyring plots) optimize conditions for substitution vs. elimination .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(Tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid
Reactant of Route 2
7-(Tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid

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